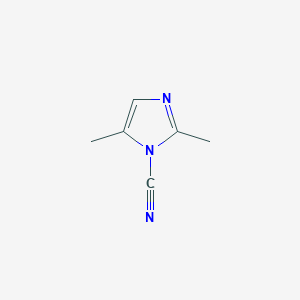

2,5-Dimethyl-1H-imidazole-1-carbonitrile

説明

Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. jchemrev.commdpi.com First synthesized in 1858, this planar ring system is found in crucial biological building blocks like the amino acid histidine and the neurotransmitter histamine. wikipedia.orgresearchgate.net Its amphoteric nature, meaning it can act as both an acid and a base, allows it to participate in a wide range of chemical reactions and biological interactions. jchemrev.comwikipedia.org The imidazole core's ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a stable aromatic scaffold has made it a favored component in the development of pharmaceuticals, ionic liquids, and catalysts. researchgate.netacs.orgresearchgate.net

The versatility of the imidazole ring is further enhanced by the ease with which it can be substituted at various positions, allowing for the fine-tuning of its electronic and steric properties. This has led to the synthesis of a multitude of imidazole derivatives with a broad spectrum of pharmacological activities, including antifungal, anticancer, and antihypertensive properties. jchemrev.comresearchgate.net

Table 1: General Properties of the Imidazole Ring

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | nih.gov |

| Molar Mass | 68.08 g/mol | wikipedia.org |

| Appearance | White or colorless solid | nih.gov |

| Melting Point | 89-91 °C | wikipedia.org |

| Boiling Point | 256 °C | wikipedia.org |

| Acidity (pKa) | 14.5 | wikipedia.org |

| Basicity (pKa of conjugate acid) | ~7.0 | wikipedia.org |

Role of the Nitrile Moiety in Chemical Functionality and Synthetic Utility

The nitrile group (–C≡N) is a highly versatile functional group in organic chemistry, prized for its unique electronic properties and its ability to be transformed into a variety of other functionalities. acs.org The strong electron-withdrawing nature of the nitrile group can significantly influence the reactivity of the molecule to which it is attached. acs.org

In synthetic chemistry, nitriles are valuable intermediates. They can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. acs.org The linear geometry of the nitrile group also imparts specific steric constraints on molecular structures. Furthermore, 1-cyanoimidazoles, in particular, have been identified as effective and mild electrophilic cyanating agents, capable of transferring a cyano group to various nucleophiles such as amines, thiols, and carbanions. acs.orgenamine.net This reactivity underscores the utility of the nitrile moiety when attached to an imidazole ring.

Table 2: General Properties and Reactivity of the Nitrile Group

| Property/Reaction | Description | Reference |

| Structure | A carbon atom triple-bonded to a nitrogen atom (–C≡N) | acs.org |

| Polarity | Highly polar, with a significant dipole moment | acs.org |

| Reactivity | Can act as an electrophile at the carbon and a nucleophile at the nitrogen. | acs.org |

| Hydrolysis | Can be converted to amides and then to carboxylic acids. | acs.org |

| Reduction | Can be reduced to primary amines. | acs.org |

| Cycloaddition | Can participate in the formation of heterocyclic rings. | researchgate.net |

Overview of Research Paradigms for Substituted Imidazoles

Research into substituted imidazoles is a vibrant and extensive area of chemical science, driven by the diverse applications of these compounds. A primary paradigm is the synthesis of novel imidazole derivatives through various synthetic methodologies. These methods range from classical condensation reactions to more modern, efficient, and sustainable approaches, such as microwave-assisted synthesis and the use of green catalysts. nih.gov

A significant portion of this research focuses on the biological activity of substituted imidazoles. Scientists systematically modify the substituents on the imidazole ring to explore structure-activity relationships, aiming to develop new therapeutic agents. jchemrev.comresearchgate.net This often involves the synthesis of libraries of related compounds that are then screened for specific biological targets.

Another key research area is the application of substituted imidazoles in materials science. For instance, imidazolium (B1220033) salts, which are derivatives of imidazole, are widely studied as ionic liquids due to their unique properties, such as low volatility and high thermal stability. researchgate.net Imidazole-containing polymers are also being investigated for a range of applications, from drug delivery to the development of novel functional materials. researchgate.net The study of 1,2-dimethyl imidazole, for example, has been crucial in the development of recyclable rubber composites. researchgate.net

Academic Relevance of the 2,5-Dimethyl-1H-imidazole-1-carbonitrile Scaffold in Organic and Materials Science Contexts

While extensive research exists for the broader class of substituted imidazoles, specific academic studies focusing solely on 2,5-Dimethyl-1H-imidazole-1-carbonitrile (CAS Number: 83505-97-9) are not widely available in the public domain. bldpharm.com However, its academic relevance can be inferred from the known properties and applications of its constituent parts and related compounds.

The presence of the 2,5-dimethylimidazole core suggests potential applications in areas where this substitution pattern has proven beneficial. For example, derivatives of 2,5-dimethylimidazole have been investigated for their role in the synthesis of compounds with potential therapeutic applications. electronicsandbooks.com

The 1-carbonitrile group suggests that the compound could function as a cyanating agent, similar to other 1-cyanoimidazoles. acs.orgenamine.net This would make it a potentially useful reagent in organic synthesis for the introduction of the cyano group into various molecules. The dimethyl substitution at the 2 and 5 positions would likely influence its reactivity and selectivity in such reactions compared to the parent 1-cyanoimidazole.

In the context of materials science, the incorporation of a nitrile group onto a dimethylated imidazole scaffold could lead to materials with interesting properties. Nitrile groups are known to enhance thermal stability and can participate in polymerization reactions. The imidazole core, as previously mentioned, is a key component in certain ionic liquids and polymers. researchgate.net Therefore, 2,5-Dimethyl-1H-imidazole-1-carbonitrile could be a valuable monomer or precursor for the synthesis of novel polymers or functional materials with tailored properties. The investigation of 1-hydroxy-4,5-dimethyl-imidazole 3-oxide as a coformer in pharmaceutical cocrystals highlights the interest in dimethylated imidazole systems in materials science. nih.govmdpi.com

Table 3: Potential Areas of Academic Interest for 2,5-Dimethyl-1H-imidazole-1-carbonitrile

| Research Area | Potential Application/Study | Rationale based on Related Compounds |

| Organic Synthesis | Electrophilic cyanating agent | Reactivity of 1-cyanoimidazoles acs.orgenamine.net |

| Medicinal Chemistry | Scaffold for drug discovery | Biological activities of substituted imidazoles jchemrev.comresearchgate.net |

| Materials Science | Monomer for polymer synthesis | Properties of nitrile-containing polymers and imidazole-based materials researchgate.net |

| Coordination Chemistry | Ligand for metal complexes | Coordination ability of the imidazole ring researchgate.netacs.org |

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethylimidazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-3-8-6(2)9(5)4-7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDNNJLRSAUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517021 | |

| Record name | 2,5-Dimethyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83505-97-9 | |

| Record name | 2,5-Dimethyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical Context of Imidazole (B134444) Synthesis Relevant to Carbonitrile Derivatives

The journey into imidazole synthesis began in the 19th century with pioneering methods that laid the groundwork for the field. The Debus synthesis, first reported in 1858, is a classic method that utilizes the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.govnih.govacs.org This was followed by the Radziszewski synthesis, which also employs a dicarbonyl compound and an aldehyde in the presence of ammonia or an amine, and remains a viable route for creating C-substituted imidazoles. nih.govrsc.org Other foundational methods include the Wallach synthesis, which involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, and the Marckwald synthesis for producing 2-mercaptoimidazoles. nih.gov

While these early methods were crucial for establishing the fundamentals of imidazole ring formation, the direct synthesis of imidazole carbonitriles, particularly N-carbonitrile derivatives, was not a primary focus. The introduction of a carbonitrile group, especially at the N1 position, represents a more modern synthetic challenge. However, historical context is essential as the core imidazole scaffold, often prepared via these classical routes, serves as the necessary precursor for subsequent functionalization. A notable early example related to C-carbonitrile imidazoles involves the synthesis of 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles from 5-diazoimidazole-4-carbonitrile, demonstrating an early pathway to C-cyano functionalized imidazoles. acs.org

Contemporary Approaches to the Synthesis of Imidazole Carbonitriles

Modern synthetic chemistry has ushered in a new era of efficiency and precision, with a host of advanced methodologies now available for the construction of complex imidazole derivatives. These contemporary approaches offer greater control over substitution patterns and functional group tolerance, which are critical for the synthesis of a molecule like 2,5-Dimethyl-1H-imidazole-1-carbonitrile.

Multi-Component Cyclization Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. acs.org In the context of imidazole synthesis, MCRs provide a direct and versatile route to highly substituted derivatives.

One of the most significant MCRs for imidazole synthesis is the van Leusen imidazole synthesis . This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine, which can be formed in situ from an aldehyde and an amine. nih.govrsc.orgresearcher.life This method is highly modular and allows for the synthesis of a wide variety of substituted imidazoles with good regioselectivity. researcher.life For instance, the van Leusen reaction can be employed to create 1,4,5-trisubstituted imidazoles, which are valuable precursors for further elaboration. researcher.life

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate MCRs, often leading to higher yields and shorter reaction times. nih.govnih.gov The synthesis of 2-aryl-4,5-dicarbonitrile imidazoles has been successfully achieved through a microwave-assisted, one-step reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN), showcasing a direct route to imidazoles bearing C-cyano groups. rsc.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | Substituted Imidazoles | nih.govresearcher.life |

| Microwave-Assisted MCR | Aromatic aldehyde, 2,3-diaminomaleonitrile (DAMN) | HNO3, Microwave | 2-Aryl-4,5-dicarbonitrile imidazoles | rsc.org |

| Microwave-Assisted MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium (B1175870) acetate (B1210297) | p-Toluenesulfonic acid, Microwave | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | nih.gov |

Metal-Catalyzed Coupling Reactions for Ring Formation and Functionalization

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for both the construction of the imidazole core and its subsequent functionalization.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organic halide, is a particularly effective method for the arylation of the imidazole ring. acs.org This reaction has been successfully used to prepare 2,4-diarylimidazoles by reacting iodinated or brominated imidazoles with various arylboronic acids. acs.org The versatility of this method allows for the introduction of a wide range of aryl and heteroaryl substituents onto the imidazole scaffold. acs.orgresearchgate.net

While the Suzuki coupling is primarily used for C-C bond formation, palladium catalysis is also instrumental in C-N bond formation, a key step in building the imidazole ring itself or in its N-functionalization. organic-chemistry.org Palladium-catalyzed multicomponent coupling reactions of imines and acyl chlorides have been developed to assemble π-conjugated imidazole-based materials. rsc.org

A crucial step for the synthesis of the target molecule is the introduction of the N-carbonitrile group. The reaction of imidazoles with cyanogen (B1215507) bromide (BrCN) has been shown to result in N-cyanation for N-H imidazoles. nih.gov This electrophilic cyanation provides a direct route to the desired 1-carbonitrile functionality.

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis and functionalization of imidazoles. Copper-catalyzed multicomponent reactions have been developed for the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzoin (B196080) or benzil, and ammonium acetate with high yields. rsc.org Copper(II) catalysts have also been employed in the synthesis of imidazole Mannich base derivatives. nih.gov

Furthermore, copper-catalyzed [3+2] cycloaddition reactions provide a regioselective route to multisubstituted imidazoles. acs.orgorganic-chemistry.org These reactions often utilize oxygen as a green oxidant and can proceed without the need for expensive ligands. acs.org Copper-catalyzed N-arylation of imidazoles with aryl halides is another important transformation that allows for the introduction of substituents at the nitrogen atom. nih.gov The functionalization of the imidazole ring can also be achieved through an iodine-copper exchange reaction on diiodoimidazoles, which allows for the regioselective introduction of various electrophiles. rsc.org

Regioselective Synthesis Protocols for Imidazole Derivatives

The control of regioselectivity is a critical aspect of modern organic synthesis, particularly for highly substituted heterocyclic systems like imidazoles. The ability to direct substituents to specific positions on the imidazole ring is essential for the targeted synthesis of molecules like 2,5-Dimethyl-1H-imidazole-1-carbonitrile.

The aforementioned van Leusen imidazole synthesis is a prime example of a regioselective protocol, typically yielding 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles depending on the starting materials. researcher.life This method offers a predictable way to construct the imidazole core with a defined substitution pattern.

Another powerful strategy for achieving regioselectivity involves the use of directing groups. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been achieved with high regiocontrol. rsc.org Computational studies have shown that the 2-hydroxyaryl group on the starting imine directs the reaction pathway towards the formation of the imidazole derivative. rsc.org

The selective functionalization of pre-existing imidazole scaffolds is also a key strategy. As mentioned earlier, the iodine-copper exchange reaction on protected 4,5-diiodoimidazoles allows for the regioselective introduction of a functional group at the C5 position. rsc.org This resulting mono-iodinated imidazole can then undergo a second, distinct functionalization at the C4 position. rsc.org Such sequential functionalization strategies are invaluable for the synthesis of unsymmetrically substituted imidazoles.

Green Chemistry Approaches in Imidazole Carbonitrile Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of imidazole derivatives, these principles are manifested through the use of alternative energy sources and the reduction or elimination of hazardous solvents. nih.govtandfonline.com These approaches are primarily focused on the construction of the imidazole ring itself, which serves as the precursor to 2,5-Dimethyl-1H-imidazole-1-carbonitrile.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. asianpubs.org For the synthesis of substituted imidazoles, one-pot, four-component reactions can be conducted under solvent-free conditions, often with the aid of a solid-supported catalyst. ias.ac.in For instance, antimony trichloride (B1173362) absorbed on silica (B1680970) gel (SbCl3/SiO2) has been shown to be an effective and reusable heterogeneous catalyst for the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate to form 1,2,4,5-tetrasubstituted imidazoles in high yields. ias.ac.in This methodology's advantages include operational simplicity, high efficiency, and the reusability of the catalyst. ias.ac.in Similarly, ionic liquids have been used as catalysts under solvent-free conditions for the synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net These methods, while demonstrated for other substitution patterns, lay the groundwork for the eco-friendly synthesis of the 2,5-dimethylimidazole core.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. niscpr.res.inderpharmachemica.comresearchgate.net In the context of imidazole synthesis, microwave-assisted protocols have been successfully developed for one-pot multicomponent reactions. niscpr.res.in A comparative study highlighted that microwave-assisted, solvent-free synthesis of aryl imidazoles using silica gel as a solid support significantly shortens reaction times from hours to minutes and improves yields. niscpr.res.in For example, the synthesis of 2,4,5-trisubstituted imidazoles via the reaction of 1,2-diketones and aldehydes with ammonium acetate can be efficiently carried out under microwave irradiation. researchgate.net Another green approach involves using water as a solvent under microwave irradiation with a reusable Cr2O3 nanoparticle catalyst, achieving excellent yields in short reaction times. nih.gov

Ultrasonic Irradiation: Sonochemistry, which utilizes ultrasound to induce acoustic cavitation, provides another green alternative for chemical synthesis. researchgate.net This technique can enhance reaction rates, improve yields, and reduce the need for hazardous solvents. nih.govresearchgate.net The synthesis of various imidazole derivatives has been successfully achieved using ultrasonic irradiation, often leading to shorter reaction times and higher yields compared to traditional methods. researchgate.netmdpi.com For example, the N-alkylation of the imidazole ring sees a substantial decrease in reaction time from 48–96 hours to just 1–2 hours under ultrasound, with a slight increase in yield. nih.gov One-pot, three-component syntheses of 2,4,5-trisubstituted imidazoles have been reported under solvent-free ultrasound conditions, achieving yields of 82-99% within 3-15 minutes. mdpi.com

Table 1: Comparison of Green Synthesis Methods for Imidazole Derivatives

| Method | Energy Source | Typical Reaction Time | Key Advantages | Example Catalyst/Condition |

|---|---|---|---|---|

| Solvent-Free | Conventional Heating | Hours | Reduces solvent waste, easy work-up. asianpubs.org | SbCl3/SiO2 ias.ac.in |

| Microwave | Microwave Irradiation | 4-16 minutes niscpr.res.innih.gov | Rapid heating, increased yields, energy efficient. niscpr.res.inresearchgate.net | Silica gel support niscpr.res.in, Cr2O3 NPs in water nih.gov |

| Ultrasonic | Ultrasound Waves | 3-15 minutes mdpi.com | Enhanced reaction rates, improved yields, mild conditions. nih.govresearchgate.net | Selectfluor™ (solvent-free) mdpi.com |

Post-Synthetic Functionalization of Imidazole Precursors to Yield Carbonitrile Derivatives

Once the desired 2,5-dimethyl-1H-imidazole core is synthesized, the introduction of the carbonitrile group at the N1 position is a crucial subsequent step. This process is known as post-synthetic functionalization, where a pre-formed heterocyclic ring is modified to introduce new functional groups. nih.govrsc.org

A key strategy for the cyanation of an imidazole ring involves the reaction of an imidazole N-oxide with a cyanide source. Research has shown that 1-substituted imidazole 1-oxides can react with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of triethylamine (B128534) to produce a mixture of 2-, 4-, and 5-cyanoimidazoles. nih.gov The regioselectivity of this reaction is dependent on factors such as reaction temperature and solvent polarity, allowing for the targeted synthesis of specific isomers. nih.gov To synthesize 2,5-Dimethyl-1H-imidazole-1-carbonitrile, one would first need to prepare the corresponding 2,5-dimethyl-1H-imidazole. A subsequent N-cyanation step, potentially adapted from methods used for other heterocycles or through direct cyanation agents, would be required.

Another approach involves the reaction of a pre-formed imidazole with cyanogen halides. For instance, imidazole can react with cyanogen chloride, generated in situ, to activate ribonucleoside 5′-monophosphates, demonstrating a method of attaching a cyano-derived group to the imidazole nitrogen. rsc.org While the direct N-cyanation of 2,5-dimethylimidazole to yield the target carbonitrile is not explicitly detailed in the provided context, the principles of post-synthetic functionalization of the imidazole core are well-established. nih.govresearchgate.net These methods often involve activating the imidazole ring or using a suitable cyanating agent to achieve the desired transformation.

Strategies for Introducing Alkyl Substituents at 2,5-Positions of the Imidazole Ring

The synthesis of the specifically substituted 2,5-dimethylimidazole core is the foundational step. Several named reactions and strategies exist for constructing the imidazole ring with desired substituents.

The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org To obtain a 2,5-disubstituted imidazole, the choice of reactants is critical. For 2,5-dimethylimidazole, one could theoretically use acetoin (B143602) (a 1,2-dicarbonyl with two methyl groups, which would end up at positions 4 and 5) and acetaldehyde (B116499) (which would provide the methyl group at position 2), in the presence of ammonia. However, the classic Debus synthesis uses glyoxal (B1671930) as the dicarbonyl, leading to C-substituted imidazoles. derpharmachemica.com

A more direct route involves the condensation of an α-dicarbonyl, an aldehyde, and ammonium acetate. To synthesize a 2,5-disubstituted imidazole, one would react an appropriate α-dicarbonyl and aldehyde. For instance, the reaction of acetoin, formaldehyde, and ammonia could potentially yield 4,5-dimethylimidazole. To place a methyl group at the C2 position, acetaldehyde would be used instead of formaldehyde.

Modern methods provide more regiocontrolled syntheses. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the precise introduction of aryl or alkyl groups. nih.govnih.gov For example, starting with a di-halogenated imidazole, one could sequentially introduce methyl groups via coupling reactions, although this is a more complex route.

A more straightforward approach for synthesizing 2,5-dialkyl imidazoles involves the reaction between α-aminoketones and substituted guanylhydrazines. nih.gov Appending a bulky alkyl substituent to the guanylhydrazine can direct the conformational equilibrium to favor the cyclization, yielding the desired imidazole products. nih.gov Another method involves the reaction of an aldehyde with an α-hydroxy ketone in the presence of an ammoniacal copper acetate solution, which gives good results for lower aldehydes. google.com

Table 2: Selected Synthetic Strategies for Substituted Imidazoles

| Strategy | Reactants | Bond Formation | Key Features |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia wikipedia.org | Forms the entire imidazole ring | A versatile, one-pot, multi-component reaction. wikipedia.org |

| Four-Component Condensation | 1,2-diketone, aldehyde, primary amine, ammonium acetate ias.ac.in | Forms the entire imidazole ring | Yields highly substituted imidazoles; can be performed solvent-free. ias.ac.in |

| From α-Aminoketones | α-aminoketone, guanylhydrazine nih.gov | Forms the entire imidazole ring | Provides access to 2,5-diaminoimidazoles, which can be further modified. nih.gov |

| Palladium-Catalyzed C-H Arylation/Alkylation | Imidazole precursor, aryl/alkyl halide nih.gov | C-H bond functionalization | Allows for regioselective introduction of substituents on a pre-formed ring. nih.gov |

Mechanistic Investigations of Compound Formation and Reactions

Elucidation of Reaction Mechanisms for Imidazole (B134444) Ring Formation

The formation of the imidazole ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism. These pathways typically involve the construction of the heterocyclic core through one, two, or three bond-forming events in a single or multi-step process. rsc.orgrsc.org

A foundational method for imidazole synthesis is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net This multicomponent reaction provides a straightforward route to variously substituted imidazoles. researchgate.net More contemporary methods often employ multicomponent reactions (MCRs) that offer high atom economy and molecular diversity from simple precursors. rsc.orgrsc.org For instance, a four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org

Alternative mechanisms avoid the classic multicomponent approach. One such strategy involves the cyclization of pre-functionalized acyclic precursors. For example, amido-nitriles can undergo mild cyclization to form disubstituted imidazoles. rsc.org Another innovative route begins with the deprotonation of an isocyanide, such as anisylsulfanylmethyl isocyanide (Asmic), to create a potent nucleophile. nih.gov This anion then condenses with electrophiles like nitriles, followed by an in-situ cyclization to furnish the imidazole ring. nih.gov

Metal-catalyzed reactions have also emerged as powerful tools for imidazole synthesis. A one-pot process using a palladium-on-carbon catalyst can effect a reductive cyclization to form the imidazole ring. electronicsandbooks.com Similarly, copper catalysts can promote the reaction between amines and enones, proceeding through an iminium salt intermediate to yield 1,2,4-substituted imidazoles. rsc.org

The choice of reactants and conditions dictates the prevailing mechanism. For example, the reaction of vinylazides with cyanamide (B42294) can produce 2-aminoimidazoles, while their reaction with N-Boc-imidamides can yield 2,4,5-trisubstituted imidazoles. rsc.org Both of these transformations are proposed to proceed via a 2H-azirine intermediate. rsc.org

The pathways to imidazole formation are characterized by a series of transient intermediates whose stability and reactivity are pivotal to the reaction outcome. Computational and experimental studies have been instrumental in identifying these fleeting species.

In reactions resembling the Radziszewski synthesis, a key intermediate is often a diimine species, formed from the initial condensation of a dicarbonyl compound with an amine or ammonia. researchgate.net Density functional theory (DFT) calculations suggest that under acidic conditions, this diimine acts as a nucleophile, attacking an aldehyde to generate an acyclic enol intermediate. researchgate.net This enol then undergoes ring closure to form the final imidazole product. researchgate.net

In syntheses starting from isocyanides and nitriles, the initial condensation generates a transient imine that readily cyclizes. nih.gov The cyclization is often promoted by the conjugate acid of the base used for the initial deprotonation, which facilitates the necessary proton transfers. nih.gov

2H-Azirines have been identified as crucial intermediates in several modern imidazole syntheses. rsc.org These strained, three-membered rings can be generated in situ from precursors like vinylazides. rsc.org Their subsequent reaction with nucleophiles such as benzimidates or cyanamide leads to ring-opening and re-cyclization to form the five-membered imidazole ring. rsc.org

In certain metal-catalyzed reactions, the mechanism involves distinct organometallic intermediates. For example, a copper-catalyzed synthesis of imidazoles from enones and amines is reported to proceed via the formation of an iodonium (B1229267) intermediate, which then reacts with a second equivalent of the amine. rsc.org The subsequent intramolecular cyclization affords an iminium salt, which aromatizes to the imidazole product. rsc.org An optimized synthesis of a 2,5-dimethyl-1-aryl-1H-imidazole intermediate was found to proceed through a 4-fluorophenylimino intermediate prior to the final metal-catalyzed reduction and cyclization step. electronicsandbooks.com

| Reaction Type | Key Precursors | Proposed Transient Intermediate(s) | Source(s) |

| Glyoxal-Amine Reaction | Glyoxal (B1671930), Primary Amine, Aldehyde | Diimine, Acyclic Enol | researchgate.net |

| Isocyanide-Nitrile Condensation | Isocyanide, Nitrile | Isocyanide-stabilized Anion, Transient Imine | nih.gov |

| Vinylazide-Based Synthesis | Vinylazide, Cyanamide/Imidamide | 2H-Azirine | rsc.org |

| Copper-Catalyzed Enone Reaction | Enone, Amine | Iminium Salt | rsc.org |

| Reductive Cyclization | Oxo-butyric acid ester derivative, Fluoroaniline | Phenylimino derivative | electronicsandbooks.com |

Understanding the transition states (TS) of the rate-determining steps in imidazole synthesis is fundamental to rationalizing reaction rates and selectivity. Both computational modeling and experimental techniques like kinetic isotope effect (KIE) studies provide insight into the geometry and energy of these high-energy structures.

DFT calculations have been applied to model the entire reaction coordinate for imidazole formation from glyoxal, methylamine, and formaldehyde. researchgate.net These studies map out the free energy landscape, identifying the transition states for key steps such as the initial nucleophilic attack, the formation of the diimine intermediate, and the final ring-closing cyclization of the acyclic enol intermediate. researchgate.net Such computational approaches allow for the comparison of different potential pathways, helping to determine the most energetically favorable route.

Experimental validation of transition state structures can be achieved through KIE analysis. While specific KIE studies on 2,5-dimethyl-1H-imidazole-1-carbonitrile formation are not widely reported, studies on related enzymatic systems that involve imidazole ring chemistry demonstrate the power of this technique. researchgate.net By measuring how isotopic substitution at different atomic positions affects the reaction rate, researchers can infer changes in bonding and geometry at the transition state. researchgate.net For instance, differences in intrinsic KIEs in adenosine (B11128) deaminases reflect structural alterations in their respective transition states. researchgate.net

Flow NMR experiments also provide valuable data for understanding reaction mechanisms and, by extension, the nature of the transition states. electronicsandbooks.com By monitoring the concentration of reactants, intermediates, and products in real-time, it is possible to gain a deeper understanding of the parameters that affect key steps like intramolecular cyclization, providing crucial information for process optimization. electronicsandbooks.com

Stereochemical and Regiochemical Control in Imidazole Carbonitrile Synthesis

While stereochemistry is not a factor in the final aromatic imidazole ring, the regiochemical placement of substituents is of paramount importance, as different regioisomers can possess vastly different properties. Achieving high regioselectivity in the synthesis of asymmetrically substituted imidazoles like 2,5-dimethyl-1H-imidazole-1-carbonitrile is a significant synthetic challenge.

Multicomponent reactions (MCRs) are particularly prone to generating mixtures of regioisomers. However, recent studies have shown that the choice of catalyst can exert significant control over the reaction outcome. rsc.org In the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, a key challenge is the competitive formation of the 2,4,5-trisubstituted imidazole. rsc.org The investigation of various fluoroboric acid-derived catalyst systems revealed that the catalyst choice is critical for selectivity. rsc.org

For example, while HBF₄–SiO₂ was found to be an effective catalyst for both three- and four-component reactions, specific metal tetrafluoroborates showed a distinct preference. rsc.org Zn(BF₄)₂ was identified as a superior catalyst for selectively forming the 1,2,4,5-tetrasubstituted product, effectively suppressing the formation of the trisubstituted byproduct. rsc.org This highlights the influence of the metal cation in directing the reaction pathway.

The regioselectivity of other synthetic methods is also a key focus. In syntheses involving the reaction of 2H-azirine intermediates with cyanamide, the reaction proceeds with high regioselectivity to afford 2-aminoimidazoles. rsc.org Similarly, the development of novel synthetic methods often includes an evaluation of their ability to control the placement of substituents around the imidazole core, with an emphasis on functional group compatibility and predictable outcomes. rsc.orgrsc.org

| Catalyst | Target Product | Selectivity Note | Source(s) |

| HBF₄–SiO₂ | 2,4,5-Trisubstituted & 1,2,4,5-Tetrasubstituted Imidazoles | Effective for both 3-MCR and 4-MCR | rsc.org |

| Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted Imidazoles | High selectivity for the 4-MCR product over the 3-MCR byproduct | rsc.org |

| LiBF₄ | 2,4,5-Trisubstituted Imidazoles | High efficiency for the 3-MCR product | rsc.org |

Catalytic Cycles and Their Influence in Metal-Mediated Transformations

Transition metals are frequently employed to catalyze the formation of imidazoles, often enabling reaction pathways that are inaccessible under purely thermal conditions. The catalytic cycle typically involves the coordination of reactants to the metal center, a series of transformations within the coordination sphere, and the final release of the product with regeneration of the active catalyst.

Palladium catalysts are effective for the synthesis of imidazole intermediates. electronicsandbooks.com In a one-pot synthesis of a 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole-4-carboxylic acid ethyl ester, a Pd/C catalyst is used for a combined reduction and cyclization step. electronicsandbooks.com While the detailed catalytic cycle is complex, it is proposed to involve the reduction of a functional group (e.g., a nitro or imino group) by hydrogen on the palladium surface, followed by a palladium-assisted intramolecular condensation and dehydration to form the aromatic ring.

Copper-catalyzed reactions are also prevalent in modern imidazole synthesis. rsc.orgbeilstein-journals.org Although many detailed studies focus on related heterocycles like imidazopyridines, the principles are broadly applicable. Copper catalysts, often cycling between Cu(I) and Cu(II) oxidation states, can facilitate various transformations. beilstein-journals.org For example, in oxidative C–H amination reactions, the copper center can activate a C–H bond, making it susceptible to attack by an amine. beilstein-journals.org In other mechanisms, a Cu(I) species may react with an alkyne to form a copper acetylide, which then participates in subsequent bond-forming steps. beilstein-journals.org The catalytic cycle is often closed by an oxidant, which can be as simple as aerial oxygen, making the process more sustainable. beilstein-journals.org

Iron, with its variable oxidation states, is another versatile metal for catalyzing organic reactions, including those that could be applied to imidazole synthesis, such as cross-coupling reactions, oxidative additions, and reductive eliminations. beilstein-journals.org

Kinetic Studies and Thermodynamic Considerations of Reaction Pathways

The final product distribution in an imidazole synthesis can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product. The interplay between these two regimes is crucial for optimizing reaction conditions to obtain the desired isomer.

Computational studies provide a powerful means to evaluate the thermodynamics and kinetics of reaction pathways. researchgate.net By calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products, the thermodynamic stability and the kinetic barriers for each step can be determined. researchgate.netnih.gov For the formation of imidazole from glyoxal and methylamine, DFT calculations have shown that the formation of a diimine intermediate is a key step in the process. researchgate.net

Experimentally, the outcome of a reaction can be shifted between kinetic and thermodynamic control by modifying reaction parameters such as temperature, solvent, and reaction time. nih.gov For instance, in a system where a ketoacetylene intermediate could either cyclize to a furan (B31954) (thermodynamic product) or undergo tandem addition/cyclocondensation to a pyrazole (B372694) (kinetic product), careful adjustment of catalyst loading, solvent polarity, and reaction time was necessary to selectively favor one outcome over the other. nih.gov Lower temperatures and shorter reaction times often favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product.

Kinetic analysis of complex, multi-stage reactions can be performed by deconvoluting conversion rate curves into individual steps. mdpi.com By applying kinetic models, such as the Avrami-Erofeev equation, to each step, kinetic parameters can be obtained. mdpi.com Furthermore, thermodynamic functions can be calculated from these kinetic parameters using transition state theory, providing a comprehensive understanding of the reaction dynamics. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

For 2,5-Dimethyl-1H-imidazole-1-carbonitrile, a complete analysis would involve ¹H, ¹³C, and ¹⁵N NMR spectroscopy.

¹H NMR would identify all unique proton environments. The spectrum is expected to show distinct signals for the two methyl groups (at the C2 and C5 positions) and the lone proton on the imidazole (B134444) ring (H4). The integration of these signals would confirm the number of protons in each environment, and their chemical shifts would indicate the electronic environment. For instance, the methyl protons would appear as singlets in the alkyl region, while the imidazole proton would be further downfield in the aromatic region.

¹³C NMR provides information on the carbon skeleton. A spectrum would show signals for each unique carbon atom: the two methyl carbons, the three imidazole ring carbons (C2, C4, and C5), and the carbon of the nitrile group (CN). The chemical shift of the nitrile carbon is particularly diagnostic, typically appearing in a distinct region of the spectrum.

¹⁵N NMR would be used to probe the nitrogen atoms. Signals would be expected for the two imidazole ring nitrogens (N1 and N3) and the nitrogen of the nitrile group. The chemical shifts would be highly sensitive to the electronic structure and bonding within the heterocyclic ring and the cyano group.

Predicted NMR Data Table (Illustrative) Note: The following table is an illustration of expected data and is not based on published experimental results.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (on C4) | ¹H | 7.0 - 8.0 | s |

| CH₃ (on C2) | ¹H | 2.2 - 2.6 | s |

| CH₃ (on C5) | ¹H | 2.1 - 2.5 | s |

| C (Nitrile) | ¹³C | 110 - 120 | s |

| C2 | ¹³C | 140 - 150 | s |

| C4 | ¹³C | 120 - 130 | s |

| C5 | ¹³C | 130 - 140 | s |

| CH₃ (on C2) | ¹³C | 10 - 20 | s |

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Elucidation

To unambiguously assign the signals from 1D NMR and confirm the molecular structure, various 2D NMR experiments are essential. molport.com

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, although for this specific molecule with isolated proton spin systems, it would primarily serve to confirm the absence of couplings between the ring proton and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). humanjournals.com This is crucial for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the H4 signal to the C4 signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). humanjournals.com This technique is invaluable for piecing together the molecular framework. For instance, correlations would be expected from the methyl protons to the adjacent ring carbons, and from the ring proton (H4) to neighboring carbons (C2, C5), providing unequivocal evidence of the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, confirming through-space interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying key functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of 2,5-Dimethyl-1H-imidazole-1-carbonitrile would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2260-2220 cm⁻¹ region. Other significant bands would include C-H stretching from the methyl groups and the imidazole ring, C=N and C=C stretching vibrations within the imidazole ring (typically 1650-1450 cm⁻¹), and various bending vibrations.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a complete vibrational analysis.

Illustrative Vibrational Data Table Note: The following table is an illustration of expected data and is not based on published experimental results.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | IR, Raman | 3150 - 3050 | Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 3000 - 2850 | Medium-Strong |

| C≡N Stretch | IR, Raman | 2260 - 2220 | Strong (IR), Medium (Raman) |

| C=N / C=C Stretch | IR, Raman | 1650 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

Molecular Ion Peak : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₇H₈N₄) by providing a highly accurate mass measurement of the molecular ion (M⁺).

Fragmentation Pattern : Under electron ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways could include the loss of the nitrile group (-CN), loss of a methyl radical (-CH₃), or cleavage of the imidazole ring. The resulting fragment ions would be detected, and their masses would help to corroborate the proposed structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure would yield a wealth of data, including:

Confirmation of Connectivity : It would unequivocally confirm the atomic connectivity, showing the nitrile group attached to the N1 atom of the 2,5-dimethylimidazole ring.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-C, C-N, C≡N) and bond angles would be obtained. This data is valuable for understanding bonding characteristics, ring strain, and electronic effects within the molecule. For example, the planarity of the imidazole ring and the geometry of the substituents could be assessed.

Torsion Angles : These angles describe the conformation of the molecule, for instance, the rotational orientation of the methyl groups relative to the imidazole ring.

Supramolecular Interactions : The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that influence the solid-state structure.

Illustrative Crystallographic Data Table Note: The following table is an illustration of expected data and is not based on published experimental results.

| Parameter | Description | Expected Value |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c |

| Bond Length (C≡N) | The distance between the carbon and nitrogen of the nitrile | ~1.15 Å |

| Bond Angle (C2-N1-C(N)) | The angle around the N1 atom | ~120° |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

While a specific single-crystal X-ray diffraction study for 2,5-Dimethyl-1H-imidazole-1-carbonitrile is not publicly available, an analysis of its structural features and comparison with related imidazole derivatives allows for a detailed prediction of the intermolecular interactions and crystal packing motifs that govern its solid-state architecture. The key interactions expected to define the supramolecular assembly are hydrogen bonds and π-π stacking.

Hydrogen Bonding:

The molecular structure of 2,5-Dimethyl-1H-imidazole-1-carbonitrile lacks a traditional N-H donor, as the nitrogen at the 1-position is substituted with a carbonitrile group. However, the molecule presents several potential hydrogen bond acceptors and weak donors that are crucial for crystal packing.

The most prominent hydrogen bond acceptor is the nitrogen atom of the nitrile group (-C≡N), which is known for its high electronegativity and well-defined lone pair. A second potential acceptor is the sp²-hybridized nitrogen atom (N3) within the imidazole ring.

Weak hydrogen bond donors are the hydrogen atoms of the two methyl groups and the C4-H of the imidazole ring. Consequently, the crystal structure is likely to be stabilized by a network of weak C-H···N hydrogen bonds. For instance, in the crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile, molecules are linked via an N—H⋯N hydrogen bond to a nitrile acceptor, forming a chain. nih.gov Although our title compound lacks the N-H donor, the strong acceptor nature of the nitrile group remains.

In related nitrile-functionalized imidazolium (B1220033) salts, extensive networks of hydrogen bonds involving the cation's C-H groups and the anion are observed, highlighting the importance of such weak interactions in the absence of stronger donors. acs.org The imidazole ring itself can participate in these interactions; studies on histidine residues in proteins show that imidazole nitrogen atoms frequently act as acceptors for N-H···N hydrogen bonds. nih.gov It is therefore highly probable that C-H···N interactions involving the methyl or ring C-H groups as donors and the nitrile or imidazole N3 atom as acceptors are key features in the crystal packing of 2,5-Dimethyl-1H-imidazole-1-carbonitrile.

Table 1: Predicted Hydrogen Bonding Geometries in 2,5-Dimethyl-1H-imidazole-1-carbonitrile (Based on Analogous Structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| C(methyl) | H | N(nitrile) | C-H···N | 3.2 - 3.8 | 130 - 170 |

| C(methyl) | H | N3(imidazole) | C-H···N | 3.2 - 3.8 | 130 - 170 |

| C4(ring) | H | N(nitrile) | C-H···N | 3.1 - 3.6 | 140 - 175 |

| C4(ring) | H | N3(imidazole) | C-H···N | 3.1 - 3.6 | 140 - 175 |

Note: The data in this table is illustrative and represents typical geometric parameters for C-H···N hydrogen bonds found in related heterocyclic and nitrile-containing crystal structures. Specific values for the title compound would require experimental determination.

π-π Stacking:

The planar, aromatic nature of the imidazole ring strongly suggests that π-π stacking interactions will be a significant contributor to the crystal packing. Such interactions are a recurring motif in the solid-state structures of many imidazole derivatives. nih.govrsc.org These interactions arise from the attractive, noncovalent forces between aromatic rings.

The presence of methyl and carbonitrile substituents on the imidazole ring will influence the geometry of the π-π stacking. The methyl groups add steric bulk, which may lead to offset or slipped-parallel stacking arrangements rather than a direct face-to-face overlap. The electron-withdrawing nature of the carbonitrile group can also modulate the quadrupole moment of the aromatic ring, potentially favoring specific stacking geometries that minimize electrostatic repulsion and maximize attractive dispersion and quadrupole-quadrupole interactions. researchgate.net Studies on imidazolium-based ionic liquids have shown that even with electrostatic repulsion between cations, π⁺–π⁺ stacking can be a dominant organizing force at interfaces. rsc.org

Table 2: Typical π-π Stacking Parameters in Imidazole-Based Systems

| Parameter | Description | Typical Value Range |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked imidazole rings. | 3.4 - 4.2 Å |

| Interplanar Angle | The angle between the planes of the two stacked rings. | 0 - 20° |

| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the ring plane. | 0 - 30° |

| Vertical Displacement | The perpendicular distance between the centroid of one ring and the plane of the other. | 3.3 - 3.8 Å |

Note: The data in this table is generalized from studies of π-π stacking in various imidazole-containing crystal structures. The precise parameters for 2,5-Dimethyl-1H-imidazole-1-carbonitrile are dependent on its specific crystal packing.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Descriptors for Reactivity (e.g., Chemical Hardness, Electronegativity)

Quantum chemical descriptors are fundamental in predicting the reactivity of a chemical species. These parameters are derived from the electronic structure of the molecule, often calculated using methods like Density Functional Theory (DFT).

Electronegativity (χ) is a measure of an atom's or a group of atoms' ability to attract electrons towards itself. In the context of a molecule, it is calculated as the negative of the chemical potential. A higher electronegativity value suggests a greater ability to attract electrons, indicating its potential as an electrophile.

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution or charge transfer. It is a key concept in Pearson's Hard and Soft Acids and Bases (HSAB) theory. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying lower reactivity and greater stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

| Compound Name |

| Imidazole (B134444) |

| Triazole |

| Tetrazole |

| 2,5-Dimethyl-1H-imidazole-1-carbonitrile |

Advanced Molecular Dynamics Simulations for Interaction Studies (e.g., adsorption on surfaces)

Advanced molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations can model complex processes such as the interaction and adsorption of molecules onto surfaces, providing detailed information about binding energies, orientation, and the dynamics of the interaction.

For 2,5-Dimethyl-1H-imidazole-1-carbonitrile, one would anticipate a complex interaction with a surface. The imidazole ring's nitrogen atoms and the nitrile group's nitrogen atom could all potentially act as binding sites. The methyl groups might influence the orientation of the molecule on the surface due to steric effects. MD simulations could model how this molecule approaches and orients itself on various surfaces, such as metals, metal oxides, or polymers. By simulating the system over time, researchers can understand the stability of the adsorbed layer and the nature of the intermolecular forces at play. Such studies are critical in applications like corrosion inhibition, catalysis, and materials science, where the interface between a molecule and a surface dictates the system's performance.

Chemical Reactivity and Functionalization Pathways

Reactivity of the Nitrile Group (e.g., Nucleophilic Additions, Hydrolysis, Reduction, Cycloaddition Reactions)

The carbonitrile (cyano) group attached to the N1 position of the imidazole (B134444) ring is a key site for functionalization. Its reactivity is characteristic of organonitriles, though influenced by the electronic nature of the imidazole ring.

Nucleophilic Additions: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. This fundamental reaction can lead to the formation of various functional groups. For instance, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) would produce ketimines, which can be subsequently hydrolyzed to ketones.

Hydrolysis: The hydrolysis of N-cyanoazoles, such as 2,5-Dimethyl-1H-imidazole-1-carbonitrile, can be achieved under acidic or basic conditions. researchgate.netlookchem.comumich.edu Kinetic studies on N-cyanoazoles show that hydrolysis in alkaline solutions follows a first-order kinetic equation with respect to both the substrate and the hydroxide (B78521) ion concentration. researchgate.netlookchem.com The hydrolysis rate is influenced by the electronic structure of the azole ring; for example, the rate increases with the number of nitrogen atoms in the ring but decreases if a benzene (B151609) ring is fused to it. researchgate.netlookchem.com The process typically involves nucleophilic attack of water or hydroxide on the nitrile carbon, leading to the formation of a carbamic acid derivative that subsequently decomposes to regenerate the parent imidazole (2,5-dimethylimidazole) and cyanic acid or its decomposition products. lookchem.com

Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is a crucial step for introducing a flexible linker to the imidazole core. Common methods for the reduction of aliphatic and aromatic nitriles are applicable here. nih.govorganic-chemistry.orgstudymind.co.ukcommonorganicchemistry.com

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst like platinum or nickel, often under high pressure and temperature. studymind.co.uk To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a non-aqueous solvent such as dry ether effectively reduce nitriles to primary amines. studymind.co.uk Borane-based reagents, such as Borane-dimethylsulfide (BH₃-SMe₂) or Diisopropylaminoborane, also serve as efficient reagents for this conversion, capable of reducing a wide array of nitriles in excellent yields. nih.govorganic-chemistry.orgcommonorganicchemistry.comacs.org

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. researchgate.netwikipedia.orguchicago.edulibretexts.org For example, it can react with azides to form tetrazole rings or with 2-azaallyl anions to form other heterocyclic systems. researchgate.netacs.org These reactions provide a powerful route for constructing more complex, fused heterocyclic structures. The van Leusen imidazole synthesis, a [3+2] cycloaddition, highlights the utility of isocyanides (related to nitriles) in forming imidazole rings themselves. mdpi.comtsijournals.com

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring itself is aromatic and can undergo substitution reactions, although the reactivity is heavily influenced by the existing substituents. numberanalytics.comglobalresearchonline.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. globalresearchonline.netnih.gov In 2,5-Dimethyl-1H-imidazole-1-carbonitrile, there are no leaving groups on the carbon atoms of the ring, making direct SNAr unlikely. Nucleophilic attack is more likely to occur at the nitrile carbon, as discussed previously. While classical SNAr reactions are often considered stepwise, recent studies suggest that many proceed through a concerted mechanism. nih.gov

Derivatization Strategies for Imidazole Carbonitriles for Expanded Chemical Libraries

Imidazole derivatives are considered privileged structures in medicinal chemistry, and the development of synthetic routes to diverse imidazole libraries is of great interest. mdpi.comtsijournals.comnih.govresearchgate.netresearchgate.net 2,5-Dimethyl-1H-imidazole-1-carbonitrile is a useful scaffold for generating such libraries.

Modification of the Nitrile Group: As detailed in section 6.1, the nitrile group can be converted into amines, amides, carboxylic acids (via hydrolysis), or tetrazoles. Each of these new functional groups can then be used in subsequent reactions (e.g., acylation of the amine, coupling reactions with the carboxylic acid) to attach a wide variety of substituents, rapidly expanding the chemical space.

Functionalization at C4: Electrophilic substitution at the C4 position can introduce halogens, nitro groups, or other functionalities. Halogenated imidazoles can then be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or alkyl groups, a common strategy in library synthesis. researchgate.net

Functionalization of Methyl Groups: As described in section 6.4, the methyl groups can be deprotonated and reacted with various electrophiles to build complexity.

Multi-component Reactions: Strategies like the van Leusen imidazole synthesis, which is a one-pot, three-component reaction, are highly efficient for building imidazole libraries with diverse substitution patterns. mdpi.comtsijournals.comresearchgate.net Similar multi-component approaches could be designed starting from derivatives of 2,5-Dimethyl-1H-imidazole-1-carbonitrile. The use of such methods for DNA-encoded libraries (DELs) further highlights their power in drug discovery. mdpi.comresearchgate.net

The combination of these strategies allows for the systematic modification of the imidazole core at multiple positions, providing access to large and diverse chemical libraries for screening and drug development. researchgate.netnih.gov

Functionalization of Methyl Groups (e.g., Radical Reactions, Deprotonation/Alkylation)

The two methyl groups at the C2 and C5 positions are not merely passive substituents and offer further opportunities for functionalization.

Radical Reactions: While the methyl groups on an imidazole ring can be relatively robust (e.g., resisting oxidation during nitration reactions), they can be susceptible to radical halogenation under specific conditions. youtube.com This would introduce a halomethyl group, which is a versatile synthetic handle for further nucleophilic substitution reactions.

Deprotonation/Alkylation: The protons on the methyl groups can be abstracted by a strong base to form a carbanion. This is analogous to the deprotonation of methyl groups on other heterocyclic systems. The resulting nucleophilic species can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. This strategy allows for the extension of the carbon skeleton at the C2 and C5 positions. For related imidazolium (B1220033) salts, deprotonation at the C2 position is a well-known route to N-heterocyclic carbenes (NHCs). researchgate.netbeilstein-journals.org While the C2 position in the target molecule is substituted with a methyl group, deprotonation of this methyl group using a very strong base like an organolithium reagent, followed by quenching with an electrophile, is a plausible pathway for derivatization. researchgate.net

Tautomerism and Prototropic Equilibria in the Imidazole System

Tautomerism is a critical feature of the parent imidazole ring system. nih.govresearchgate.net Unsubstituted or N-unsubstituted imidazoles exist as an equilibrium mixture of two equivalent tautomeric forms because the N-H proton can reside on either nitrogen atom. nih.govencyclopedia.pub In asymmetrically substituted imidazoles, such as 2-methylimidazole (B133640) or 4-methylimidazole, this results in two distinct, non-equivalent tautomers (e.g., 1,4- and 1,5-dimethylimidazole as distinct regioisomers). researchgate.net

However, in 2,5-Dimethyl-1H-imidazole-1-carbonitrile, the presence of the carbonitrile substituent at the N1 position "locks" the molecule into a single tautomeric form. The N1 atom is sp²-hybridized and part of a covalent bond with the cyano group, preventing proton migration between the two ring nitrogens. Therefore, 2,5-Dimethyl-1H-imidazole-1-carbonitrile does not exhibit the annular prototropic tautomerism characteristic of its N-unsubstituted precursor, 2,5-dimethylimidazole. researchgate.netvu.nl This structural rigidity can be an advantage in applications like drug design, where a specific, fixed conformation is often required for binding to a biological target.

The study of prototropic equilibria is crucial for understanding the reactivity and physicochemical properties of heterocyclic compounds. encyclopedia.pubmdpi.com The pKa of the imidazole ring, for example, is highly dependent on which tautomer is present. nih.gov By fixing the tautomeric state, N1-substitution provides a way to control these properties.

Applications in Advanced Materials and Catalysis

Role in Functional Materials Development

The unique electronic properties of the imidazole (B134444) ring, combined with the electron-withdrawing nature of the carbonitrile group, suggest potential for 2,5-Dimethyl-1H-imidazole-1-carbonitrile in the development of functional materials. However, specific research on this compound in these applications is not extensively documented.

Optoelectronic Materials and Charge Transfer Chromophores

Imidazole-based compounds are recognized for their utility as building blocks in charge-transfer chromophores, which are essential components in optoelectronic materials. azjournalbar.comresearchgate.netnih.gov These molecules typically feature a π-conjugated system connecting an electron donor and an electron acceptor, facilitating intramolecular charge transfer upon photoexcitation. The imidazole nucleus can act as a versatile π-linker in such systems. researchgate.netnih.gov

While research has been conducted on various imidazole derivatives in this context, specific studies detailing the synthesis and characterization of 2,5-Dimethyl-1H-imidazole-1-carbonitrile as a charge transfer chromophore for optoelectronic applications are not prevalent in the reviewed literature. A study on a related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, investigated its experimental charge density distribution, which is crucial for understanding intermolecular interactions that influence material properties. nih.gov However, direct data on the optoelectronic performance of 2,5-Dimethyl-1H-imidazole-1-carbonitrile is not available.

Precursors for Polymeric Materials

Imidazole derivatives are utilized in the synthesis of functional polymers. For instance, poly(imidazole-2,5-diyl)s, which are π-conjugated polymers, have been prepared and studied for their electrochemical properties. researchgate.net These materials are of interest for applications in organic electronics. While the carbonitrile group can be a useful functional handle in polymerization reactions, specific research describing the use of 2,5-Dimethyl-1H-imidazole-1-carbonitrile as a monomer or precursor for polymeric materials has not been identified in the surveyed literature.

Imidazole Carbonitriles as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. azjournalbar.comresearchgate.netnih.gov This property has led to the extensive use of imidazole derivatives as ligands in the formation of metal complexes with diverse applications, including catalysis. mdpi.combeilstein-journals.org

Design and Synthesis of Metal-Imidazole Complexes

Evaluation of Catalytic Activity in Various Organic Transformations

Metal complexes containing imidazole-based ligands have been shown to be effective catalysts in a range of organic transformations. mdpi.combeilstein-journals.org The catalytic activity is influenced by the electronic and steric properties of the imidazole ligand, which can be tuned by altering its substituents. For example, metal(II) formate and propionate complexes with imidazole have been studied for their catalytic activity in the oxidation of styrene. mdpi.com However, there is a lack of specific research evaluating the catalytic performance of metal complexes derived from 2,5-Dimethyl-1H-imidazole-1-carbonitrile in organic transformations.

Application in Corrosion Inhibition Studies

Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. semanticscholar.orgnih.govresearchgate.net The inhibitory action is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. semanticscholar.org

The mechanism of interaction involves the lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring, which can coordinate with the vacant d-orbitals of the metal atoms. researchgate.net This leads to the formation of a stable, adsorbed film on the metal surface. Studies on different imidazole derivatives have provided insights into the relationship between molecular structure and inhibition efficiency. nih.govmdpi.comresearchgate.net However, a detailed mechanistic understanding of the material surface interactions for 2,5-Dimethyl-1H-imidazole-1-carbonitrile as a corrosion inhibitor is not available in the current scientific literature.

Use as Synthetic Building Blocks for Complex Organic Architectures

2,5-Dimethyl-1H-imidazole-1-carbonitrile serves as a versatile and reactive building block in organic synthesis, enabling the construction of a wide array of complex organic architectures. The presence of the cyano group at the N1 position, combined with the substituted imidazole core, imparts unique reactivity that can be harnessed for the synthesis of novel heterocyclic systems and functionalized molecules. This section explores its utility in various synthetic transformations, including cyanation reactions, cycloadditions, and as a precursor for fused heterocyclic systems.

Electrophilic Cyanation Agent

The N-cyano group in 2,5-dimethyl-1H-imidazole-1-carbonitrile renders the carbon atom of the nitrile electrophilic. This allows the compound to act as a "CN+" equivalent, transferring the cyano group to a variety of nucleophiles. This reactivity is analogous to that of the simpler 1-cyanoimidazole, which is known to be an effective cyanating agent for amines, thiols, and carbanions acs.org. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the nitrile carbon, followed by the departure of the stable 2,5-dimethylimidazolate anion.

This transformation is particularly useful for the synthesis of cyanamides, thiocyanates, and other nitriles, which are themselves valuable intermediates for more complex molecules, such as guanidines acs.org. The mild conditions and high efficiency of this process make 2,5-dimethyl-1H-imidazole-1-carbonitrile a valuable reagent for introducing the nitrile functionality.

Table 1: Potential Cyanation Reactions using 2,5-Dimethyl-1H-imidazole-1-carbonitrile

| Nucleophile (Nu-H) | Product (Nu-CN) | Potential Application of Product |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Cyanamides (R₂N-CN) | Precursors for guanidines, pharmaceuticals |

| Thiols (RSH) | Thiocyanates (R-SCN) | Intermediates in agrochemicals, dyes |

Participation in Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component to react with 4π systems like dienes. Although nitriles are generally reluctant dienophiles, intramolecular Diels-Alder reactions involving a cyano group can be a powerful strategy for constructing fused pyridines and other nitrogen-containing polycycles nih.gov.

In the context of 2,5-dimethyl-1H-imidazole-1-carbonitrile, this reactivity could be exploited by tethering a diene functionality to the imidazole ring. Subsequent intramolecular [4+2] cycloaddition would lead to the formation of complex, fused imidazole architectures. Furthermore, the imidazole ring itself can be a component in 1,3-dipolar cycloadditions, leading to the formation of fused systems such as pyrrolo[1,2-a]imidazoles rsc.org. The N-carbonitrile group can influence the electronic properties of the imidazole ring, potentially modulating its reactivity in such transformations.

Table 2: Hypothetical Cycloaddition Pathways

| Reaction Type | Reactant System | Resulting Architecture |

|---|---|---|

| Intramolecular [4+2] Diels-Alder | Diene-tethered 2,5-dimethyl-1H-imidazole-1-carbonitrile | Fused Imidazopyridine Systems |

| 1,3-Dipolar Cycloaddition | Azomethine ylide derived from the imidazole ring + Dipolarophile | Pyrrolo[1,2-a]imidazole derivatives |

Precursor for Fused Heterocyclic Systems and Bioconjugation

Beyond its direct participation in reactions, 2,5-dimethyl-1H-imidazole-1-carbonitrile is a valuable precursor for more elaborate heterocyclic systems. The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then undergo subsequent cyclization reactions to build fused rings onto the imidazole core.

Drawing parallels from related structures, the N-cyanoimidazole moiety shows potential in the field of bioconjugate chemistry. For instance, cyanopyridoimidazoles have been developed as novel bioorthogonal reagents that undergo rapid "click" reactions with 1,2-aminothiols under physiological conditions nih.gov. This reaction has been successfully applied in the synthesis of radiotracers for in vivo imaging nih.gov. The reactivity of the N-cyano group in 2,5-dimethyl-1H-imidazole-1-carbonitrile suggests its potential for similar applications in creating stable linkages to biomolecules, opening avenues for the development of new diagnostic and therapeutic agents. The methyl groups at the 2 and 5 positions can also be functionalized to provide handles for further synthetic modifications, enhancing its utility as a versatile scaffold.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Imidazole (B134444) Carbonitriles

The synthesis of imidazole carbonitriles, including 2,5-dimethyl-1H-imidazole-1-carbonitrile, traditionally relies on methods that can be resource-intensive and may generate hazardous waste. A critical future direction is the development of novel and sustainable synthetic methodologies. Green chemistry principles are paramount in this endeavor, focusing on reducing the environmental impact of chemical processes.

Recent advancements in the synthesis of imidazole derivatives have explored multicomponent reactions (MCRs), which offer a more streamlined and atom-economical approach. researchgate.netuni.lu These one-pot reactions can reduce solvent usage and purification steps, leading to higher efficiency and less waste. bldpharm.com For instance, the use of biocatalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazole derivatives, showcasing a move towards more environmentally benign reagents. plos.org

Future research should focus on adapting and optimizing these green synthetic routes for the specific production of 2,5-dimethyl-1H-imidazole-1-carbonitrile. This includes the exploration of solvent-free reaction conditions, the use of reusable catalysts, and the potential application of microwave-assisted synthesis to reduce reaction times and energy consumption. bldpharm.combldpharm.com The development of such methods will be crucial for both laboratory-scale research and potential industrial applications.